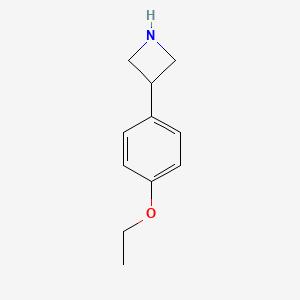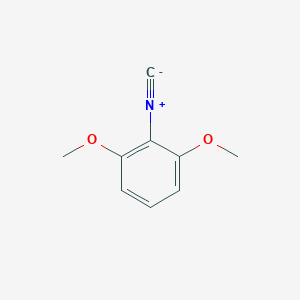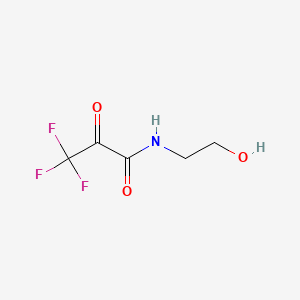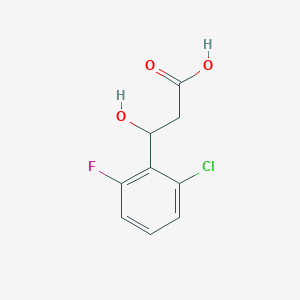
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of an ethoxyethyl group at the second position, an ethyl group at the fourth position, and a carboxylic acid group at the fifth position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl vinyl ether in the presence of a strong base such as sodium hydride.
Introduction of the Ethyl Group: The ethyl group can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
化学反应分析
Types of Reactions
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The ethoxyethyl and ethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and subsequent biological effects.
相似化合物的比较
Similar Compounds
2-Ethoxyethyl acetate: An organic compound with similar ethoxyethyl functionality but different core structure.
4-Ethylpyrimidine-5-carboxylic acid: A compound with a similar pyrimidine core but lacking the ethoxyethyl group.
Uniqueness
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid is unique due to the presence of both ethoxyethyl and ethyl groups on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
属性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-4-9-8(11(14)15)6-12-10(13-9)7(3)16-5-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
VVKSXEXYJYKWEY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC=C1C(=O)O)C(C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rac-[(2r,3s)-2-(1h-imidazol-2-yl)oxolan-3-yl]methanamine](/img/structure/B13534997.png)



![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)





![1-[3-(1-Methylcyclopropyl)-1,2-oxazol-5-yl]piperazine](/img/structure/B13535069.png)



